![molecular formula C13H17NO3 B1419825 (2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate CAS No. 748777-12-0](/img/structure/B1419825.png)
(2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Overview
Description
(2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine class of compounds. It is commonly referred to as MMPC and has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Enantioselective Michael Reactions : The compound has been used in the study of enantioselective Michael reactions. These reactions are key in synthesizing various chiral compounds. A study by Revial et al. (2000) describes the use of similar compounds in the synthesis of pyrrolidine derivatives through Michael reactions, demonstrating the compound's utility in creating structurally complex and chiral molecules (Revial et al., 2000).
Influenza Neuraminidase Inhibitors : A study conducted by Wang et al. (2001) describes the synthesis and structural analysis of influenza neuraminidase inhibitors that contain pyrrolidine cores. This research indicates the potential of such compounds in developing treatments for influenza (Wang et al., 2001).
Structural Chemistry of Pyrrolidine Derivatives : The compound features in studies focused on the structural chemistry of pyrrolidine derivatives. For instance, a study by Sofia Dallasta Pedroso et al. (2020) discusses the crystal structure of a related compound, highlighting its importance in understanding molecular conformations (Sofia Dallasta Pedroso et al., 2020).
Synthesis of Beta-Amino Acid Derivatives : The compound has been utilized in the synthesis of beta-amino acid derivatives. A study by Menegazzo et al. (2006) describes the synthesis of a beta-foldamer containing pyrrolidin-2-one rings, demonstrating the compound's role in creating novel organic structures (Menegazzo et al., 2006).
Development of Agrochemicals or Medicinal Compounds : Ghelfi et al. (2003) discuss the synthesis of 5-methoxylated 3-pyrrolin-2-ones using a process that includes the rearrangement of chlorinated pyrrolidin-2-ones. This study indicates the utility of such compounds in the development of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
properties
IUPAC Name |
methyl (2S,3R)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)12-11(7-8-14-12)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFNSVMYHQPTFI-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@@H](CCN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670511 | |
Record name | Methyl (2S,3R)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
CAS RN |
748777-12-0 | |
Record name | Methyl (2S,3R)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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